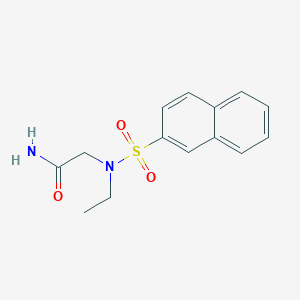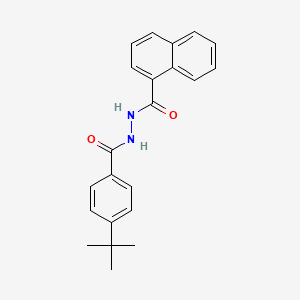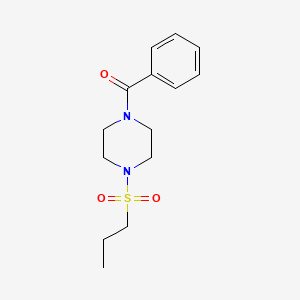![molecular formula C16H15N3OS B5790862 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5790862.png)
1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, also known as MIPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. MIPT is classified as a tryptamine and is structurally similar to other compounds such as psilocybin and DMT. In
Wirkmechanismus
1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is believed to exert its effects through the activation of the serotonin 5-HT2A receptor and the sigma-1 receptor. Activation of these receptors leads to changes in neuronal activity and neurotransmitter release, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to induce a range of effects in animal models, including changes in locomotor activity, body temperature, and heart rate. It has also been found to produce alterations in sensory perception, such as visual and auditory hallucinations. 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been suggested to have potential therapeutic applications in the treatment of mood disorders and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is its potential for producing hallucinogenic effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone. One area of interest is the development of new compounds that selectively target the serotonin 5-HT2A receptor without producing hallucinogenic effects. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone in the treatment of mood disorders and anxiety. Finally, further studies are needed to fully elucidate the mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone and its effects on neuronal activity and neurotransmitter release.
Synthesemethoden
1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone can be synthesized through a multistep process that involves the reaction of 2-methylindole with 4-methyl-2-thiouracil in the presence of a Lewis acid catalyst. This reaction results in the formation of the intermediate 2-(4-methyl-2-pyrimidinylthio)-2-methylindole, which is then treated with ethyl chloroacetate to produce 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has also been found to activate the sigma-1 receptor, which is involved in the regulation of cellular stress response and neuroprotection.
Eigenschaften
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-7-8-17-16(18-10)21-9-14(20)15-11(2)19-13-6-4-3-5-12(13)15/h3-8,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXAZJKWHABJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinol](/img/structure/B5790784.png)
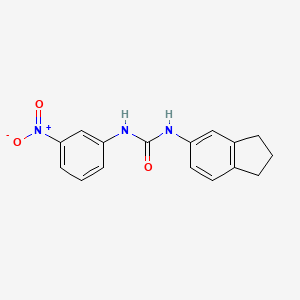
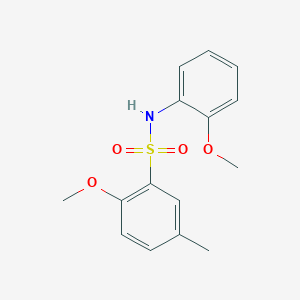
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5790795.png)

![ethyl 1-[4-methyl-8-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5790806.png)
![N-allyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5790814.png)

![5-[(2-furylmethyl)thio]-2-furaldehyde](/img/structure/B5790836.png)

